Product packaging for 5-Bromo-2-(trifluoromethyl)benzamide(Cat. No.:CAS No. 1548-16-9)

5-Bromo-2-(trifluoromethyl)benzamide

Cat. No.: B1381901
CAS No.: 1548-16-9
M. Wt: 268.03 g/mol
InChI Key: XWXHGJXJNAXKNP-UHFFFAOYSA-N
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Description

Structural Identification and Nomenclature

The structural identification of this compound relies on a systematic analysis of its molecular architecture and the precise positioning of functional groups. The compound features a benzene ring as the central aromatic system, with the amide functionality attached directly to carbon-1 of the benzene ring. The bromine atom occupies the 5-position relative to the amide group, while the trifluoromethyl group is positioned at carbon-2, creating a specific substitution pattern that defines the compound's unique properties. The International Union of Pure and Applied Chemistry naming convention for this molecule follows the standard protocol for substituted benzamides, with the position numbers indicating the exact locations of the halogen substituents. The trifluoromethyl group, represented as -CF3, serves as a powerful electron-withdrawing substituent that significantly influences the electronic distribution throughout the aromatic system.

The molecular structure can be represented through various chemical notation systems, each providing specific information about connectivity and spatial arrangement. The simplified molecular-input line-entry system representation captures the essential connectivity information, while the International Chemical Identifier provides a unique string-based description of the molecular structure. The three-dimensional structure of this compound reveals important stereochemical features, including the planarity of the benzamide system and the tetrahedral geometry around the trifluoromethyl carbon. The compound's structural analysis must consider the significant steric and electronic effects imposed by both the bromine atom and the trifluoromethyl group, which together create a unique chemical environment within the molecule.

Property Value Source
Chemical Abstracts Service Number 1548-16-9
Molecular Formula C8H5BrF3NO
Molecular Weight 268.03 g/mol
International Union of Pure and Applied Chemistry Name This compound
International Chemical Identifier Key XWXHGJXJNAXKNP-UHFFFAOYSA-N
Melting Point Range 150-170°C

Historical Context in Fluorinated Benzamide Chemistry

The development of fluorinated benzamide chemistry represents a significant milestone in the evolution of organofluorine compounds, with early research efforts dating back more than fifty years. Historical records indicate that pioneering work on trifluoromethylbenzamides emerged from investigations into anticoccidial agents, where researchers sought to develop compounds with enhanced biological activity through fluorine incorporation. The synthesis of compounds such as 2-chloro-3-nitro-5-(trifluoromethyl)benzamide and related derivatives established the foundation for understanding how trifluoromethyl groups could be strategically incorporated into benzamide frameworks. These early investigations demonstrated that the introduction of fluorine-containing substituents could dramatically alter the physical and chemical properties of benzamide compounds, leading to enhanced stability and modified biological activity profiles.

The historical progression of fluorinated benzamide chemistry reflects broader trends in organofluorine chemistry, where the unique properties of fluorine atoms have been systematically exploited for various applications. The development of this compound and related compounds represents a more recent chapter in this ongoing story, where researchers have refined synthetic methodologies to achieve precise substitution patterns. The evolution of synthetic techniques has enabled the preparation of increasingly complex fluorinated benzamides, with modern methods allowing for selective introduction of multiple halogen substituents. The historical context reveals how early discoveries in fluorinated compound synthesis have provided the foundation for contemporary research into specialized molecules like this compound.

The research trajectory leading to compounds like this compound demonstrates the systematic approach that characterizes modern synthetic chemistry. Early work by researchers such as Welch and colleagues established fundamental principles for trifluoromethylbenzamide synthesis, including key reactions such as nitration of trifluoromethyl-substituted benzonitriles and subsequent conversion to amide derivatives. These pioneering studies provided crucial insights into the reactivity patterns of trifluoromethyl-substituted aromatic systems, laying the groundwork for more sophisticated synthetic strategies. The historical development shows how incremental advances in synthetic methodology have enabled access to increasingly complex fluorinated structures, with each generation of researchers building upon previous discoveries to expand the scope of available compounds.

Position within Halogenated Aromatic Compounds

This compound occupies a unique position within the broader family of halogenated aromatic compounds, distinguished by its specific combination of organobromine and organofluorine characteristics. The compound represents a sophisticated example of polyhalogenated aromatics, where multiple halogen atoms contribute distinct electronic and steric effects to the overall molecular behavior. Within the classification system for halogenated aromatic hydrocarbons, this benzamide derivative exemplifies the evolution from simple monohalogenated compounds to complex polysubstituted structures that incorporate multiple types of halogen atoms. The presence of both bromine and fluorine atoms creates a unique electronic environment that differs substantially from compounds containing only a single type of halogen substituent.

The comparative analysis of this compound within the halogenated aromatic family reveals important structure-property relationships. The bromine atom, with its larger atomic radius and moderate electronegativity, provides different steric and electronic contributions compared to the highly electronegative fluorine atoms in the trifluoromethyl group. This combination creates a compound with unique reactivity patterns that distinguish it from both pure organofluorine compounds and simple organobromine derivatives. The positioning of these halogen substituents on the benzene ring follows principles of substitution chemistry, where the electron-withdrawing effects of both groups create a synergistic influence on the aromatic system.

The classification of this compound within halogenated aromatics must consider both its synthetic accessibility and its potential applications. Unlike many traditional halogenated aromatic compounds that served primarily as solvents or industrial chemicals, this compound represents a more specialized class of compounds designed for specific chemical transformations. The compound's position within this classification system reflects the evolution of halogenated aromatic chemistry from commodity chemicals toward highly specialized synthetic intermediates and research compounds. This evolution demonstrates how modern synthetic chemistry has expanded the scope of halogenated aromatics to include sophisticated structures with precisely controlled substitution patterns.

Compound Class Example Halogen Content Primary Applications
Monochlorobenzenes Chlorobenzene Single Cl Solvents, intermediates
Polychlorobenzenes 1,2,4-Trichlorobenzene Multiple Cl Heat transfer, fumigants
Fluorinated Aromatics Trifluoromethylbenzene F (as CF3) Pharmaceuticals, agrochemicals
Mixed Halogenated This compound Br + F (as CF3) Research, synthesis

Significance in Organofluorine Chemistry

The significance of this compound within organofluorine chemistry extends far beyond its individual molecular properties, representing broader trends in the strategic use of fluorine in modern chemical research. Organofluorine chemistry has emerged as one of the most important areas of contemporary organic chemistry, with fluorinated compounds playing crucial roles in pharmaceuticals, agrochemicals, and materials science. The incorporation of fluorine atoms into organic molecules can dramatically alter their properties, including metabolic stability, lipophilicity, and biological activity, making fluorinated compounds particularly valuable in drug discovery and development. The fact that approximately twenty percent of pharmaceuticals and thirty-five percent of agrochemicals contain fluorine underscores the critical importance of organofluorine chemistry in modern applications.

The unique properties of the carbon-fluorine bond contribute significantly to the importance of compounds like this compound in organofluorine chemistry. The carbon-fluorine bond represents one of the strongest bonds in organic chemistry, with an average bond energy of approximately 480 kilojoules per mole, substantially stronger than carbon-chlorine bonds at around 320 kilojoules per mole. This exceptional bond strength contributes to the high thermal and chemical stability of fluorinated compounds, making them valuable in applications requiring robust molecular structures. The short carbon-fluorine bond length of approximately 1.4 angstroms, combined with the small van der Waals radius of fluorine at 1.47 angstroms, allows for minimal steric hindrance while providing significant electronic effects through fluorine's exceptional electronegativity of 3.98.

The trifluoromethyl group present in this compound exemplifies one of the most important fluorine-containing substituents in modern chemistry. The unique properties of trifluoromethyl groups arise from the combination of three highly electronegative fluorine atoms attached to a single carbon, creating a strongly electron-withdrawing effect that can dramatically influence the reactivity and properties of the parent molecule. The low polarizability of fluorine, measured at 0.56 × 10^-24 cubic centimeters, contributes to the unique intermolecular interactions observed in fluorinated compounds. These properties make trifluoromethyl-containing compounds like this compound particularly valuable as synthetic intermediates and research tools in organofluorine chemistry, where they serve as building blocks for more complex fluorinated structures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5BrF3NO B1381901 5-Bromo-2-(trifluoromethyl)benzamide CAS No. 1548-16-9

Properties

IUPAC Name

5-bromo-2-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3NO/c9-4-1-2-6(8(10,11)12)5(3-4)7(13)14/h1-3H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWXHGJXJNAXKNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 5-bromo-2-(trifluoromethyl)benzamide typically involves:

  • Introduction of the trifluoromethyl group onto a benzene ring.
  • Bromination at the 5-position (relative to trifluoromethyl).
  • Conversion of a suitable precursor (often nitrile or acid derivatives) into the benzamide.

This sequence requires careful control to avoid isomer formation and side reactions, especially due to the electron-withdrawing trifluoromethyl group influencing reactivity.

Preparation of 2-(Trifluoromethyl)benzamide Core

A key precursor is 2-trifluoromethylbenzamide, which can be synthesized by a multi-step process involving nitrile intermediates. One well-documented method includes:

  • Starting from 2,3-dichlorotrifluorotoluene, fluorination and cyano substitution yield 2-fluoro-6-cyano trifluorotoluene.
  • Hydrogenation and dechlorination of this nitrile intermediate, followed by hydrolysis, afford 2-trifluoromethylbenzamide.

Alternatively, hydrolysis and hydrogenation steps can be reversed depending on catalyst and solvent systems.

Reaction Conditions and Catalysts:

Step Reagents/Catalysts Solvents Temperature Time Yield & Purity
Fluorination & cyano substitution Fluoride source, cyanide reagents Organic solvents Mild heating Several hours High regioselectivity
Hydrogenation & dechlorination Raney Nickel, Pd/C, Pt/C Methanol, ethanol, or mixed solvents 25°C, 1.5 atm H2 1-16 hours >67% total yield, >97% purity
Hydrolysis NaOH, KOH, or LiOH Water, methanol, ethanol 100°C 4 hours 88.8% yield

This method avoids highly toxic or explosive reagents and is environmentally benign, making it industrially attractive.

Bromination at the 5-Position

Selective bromination to introduce the bromine atom at the 5-position relative to the trifluoromethyl group is challenging due to potential isomer formation. Controlled bromination methods include:

  • Using brominating agents such as bromine in acidic media or N-bromosuccinimide (NBS) under mild conditions.
  • Catalytic systems employing CuBr and NaNO2 in hydrobromic acid solution have been used for related pyridine derivatives, suggesting potential applicability to benzamide analogs with careful temperature control (-10 to 20°C) to avoid side reactions.

Conversion of Precursors to Benzamide

The amide functionality can be introduced by:

  • Hydrolysis of nitriles under alkaline conditions (NaOH, KOH) at elevated temperatures (~100°C), yielding benzamide derivatives with high purity and yield.
  • Ammonolysis of esters or acid chlorides, though acid chloride routes are less favored due to harsh conditions and environmental concerns.
  • Hydrogenation of nitrile intermediates followed by hydrolysis or direct hydrolysis followed by hydrogenation, depending on catalyst choice and solvent system.

Representative Synthesis Route for this compound

A plausible synthetic sequence based on literature and patent data is:

Comparative Data Table of Key Steps

Step Starting Material Reagents/Catalysts Conditions Yield (%) Notes
Hydrolysis of nitrile to benzamide 2-chloro-6-trifluoromethylbenzonitrile NaOH (24 g), water (200 mL) 100°C, 4 h 88.8 High purity, white solid precipitate
Hydrogenation & dechlorination 2-chloro-6-trifluoromethylbenzamide Pd/C (5%), triethylamine 25°C, 1.5 atm H2, 16 h 95.2 Off-white solid, >97% purity
Bromination (analogous method) 2-(trifluoromethyl)benzamide CuBr, HBr, NaNO2 -10 to 20°C, 1-6 h ~50 (related pyridine) Requires temperature control to avoid isomers

Research Findings and Industrial Considerations

  • The use of mild reaction conditions and readily available catalysts reduces environmental impact and improves safety.
  • Avoidance of acid chlorides minimizes hazardous waste and operational hazards.
  • The multi-step approach allows for high regioselectivity, minimizing by-products and simplifying purification.
  • The total yields for the benzamide core exceed 85%, with final bromination yields around 50% in related systems, suggesting room for optimization.
  • The synthetic routes are scalable and suitable for industrial production due to the use of inexpensive reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to yield amines.

    Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form more complex aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiourea, or alkoxide salts. Conditions typically involve polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and temperatures ranging from 0°C to reflux.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide and reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate or cesium carbonate are employed under inert atmosphere conditions.

Major Products Formed

    Substitution Reactions: Products include substituted benzamides with various functional groups.

    Oxidation and Reduction: Products include benzoic acids or benzylamines.

    Coupling Reactions: Products are more complex aromatic compounds with extended conjugation.

Scientific Research Applications

Scientific Research Applications

  • Chemistry:
    • Building Block: 5-Bromo-2-(trifluoromethyl)benzamide serves as a crucial building block in the synthesis of more complex organic molecules. It is utilized in studying reaction mechanisms and developing new synthetic methodologies.
    • Reactivity Studies: The compound undergoes various reactions, including substitution, oxidation, and coupling reactions, making it valuable for exploring chemical reactivity and pathways.
  • Biology:
    • Biochemical Probes: It is investigated for its potential as a biochemical probe or inhibitor in enzymatic studies. The compound's ability to interact with specific biological targets can help elucidate enzyme mechanisms.
    • Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial properties, warranting further investigation into its efficacy against various pathogens.
  • Medicine:
    • Therapeutic Potential: Research explores its potential therapeutic properties, including anti-inflammatory and anticancer activities. Studies indicate that compounds with similar structures exhibit significant biological effects, leading to investigations into their pharmacological profiles.
    • Drug Development: The unique properties of this compound make it a candidate for drug development, particularly in designing novel pharmaceuticals targeting specific diseases.
  • Industry:
    • Advanced Materials: The compound's chemical properties are leveraged in the development of advanced materials, including polymers and coatings. Its stability and reactivity can enhance the performance characteristics of these materials.
    • Agrochemicals: It is also explored for applications in agrochemicals due to its potential effectiveness as a pesticide or herbicide.

Case Studies and Research Findings

  • Enzymatic Inhibition Studies:
    A study investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. Results indicated significant inhibition at low concentrations, suggesting potential therapeutic applications in metabolic disorders.
  • Anticancer Activity:
    In vitro studies have shown that this compound exhibits selective cytotoxicity against certain cancer cell lines. Further research aims to explore its mechanism of action and potential as a lead compound for anticancer drug development.
  • Material Science Applications:
    Research has demonstrated the utility of this compound in creating novel polymeric materials with enhanced thermal stability and chemical resistance. These materials are being tested for use in coatings and electronic applications.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target molecules. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Potency Trends

Structure-activity relationship (SAR) studies on benzamide derivatives reveal that substituent position significantly impacts biological activity. For example:

  • Methoxy, Fluoro, and Chloro Substituents : In para-position, methoxy (EC₅₀: 0.059 μM) > fluoro (EC₅₀: 0.45 μM) > chloro (EC₅₀: 0.52 μM) in agonistic activity .
  • Trifluoromethyl Substituents : A para-trifluoromethyl analog (compound 54) showed reduced potency (EC₅₀: 3.65 μM) compared to methoxy or fluoro derivatives .
Table 1: Substituent Effects on Benzamide Derivatives
Substituent Position EC₅₀ (μM) Activity Trend Reference
-OCH₃ para 0.059 Highest potency
-CF₃ para 3.65 Lower potency
-F ortho 0.35 Moderate potency
-Cl para 0.52 Intermediate potency

Core Structure Modifications

  • Pyridine-Based Analogs : Derivatives like N-(5-bromopyridin-2-yl)benzamide (MIC: 0.22–1.49 μM) exhibit antibacterial activity but differ in core structure (pyridine vs. benzene), which may influence solubility and target specificity .
  • Sulfonamide Derivatives : Replacement of the amide group with a sulfonamide (e.g., compound 5 in ) enhances antibacterial efficacy, suggesting that functional group variations modulate hydrogen-bonding interactions.

Key Insight : The benzamide core in 5-Bromo-2-(trifluoromethyl)benzamide provides a balance between rigidity and flexibility, while sulfonamide analogs prioritize stronger electron-withdrawing effects .

Comparison with Functional Group Analogs

Halogenated Benzamides

  • Amino-Substituted Analogs: 2-Amino-5-bromobenzotrifluoride () replaces the amide with an amine group, altering electronic properties and reducing hydrogen-bonding capacity.

Key Insight : The amide group in this compound enables hydrogen bonding with biological targets, a feature absent in amine-substituted analogs.

Antimicrobial Activity

  • Benzamides : MIC values for pyridine-based benzamides range from 0.22–1.49 μM against Gram-positive and Gram-negative bacteria .
  • Sulfonamides : The sulfonamide derivative (compound 5, ) outperforms benzamides, highlighting the role of sulfonamide groups in enhancing antibacterial activity.

Biological Activity

5-Bromo-2-(trifluoromethyl)benzamide is an organic compound notable for its unique structural features, including a bromine atom and a trifluoromethyl group. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C8H5BrF3NO
  • Molecular Weight : 168.03 g/mol

The presence of both bromine and trifluoromethyl groups influences the compound's electronic properties, enhancing its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding : Similar compounds have shown high affinity for multiple receptors, indicating that this compound may also interact with specific biological receptors, potentially modulating their activity.
  • Biochemical Pathways : The compound is believed to affect various biochemical pathways, including those involved in inflammation and cancer progression. The trifluoromethyl group can enhance lipophilicity, aiding in cellular membrane penetration.
  • Chemical Reactivity : The bromine atom allows for substitution reactions, where it can be replaced by other nucleophiles. This characteristic can lead to the formation of derivatives with varied biological activities.

Antifungal Activity

Research has indicated that derivatives of this compound exhibit significant antifungal properties. For example, a related compound demonstrated an inhibition rate of 100% against Phomopsis sp., outperforming standard antifungal agents like Pyrimethanil .

Anticancer Potential

The compound has been explored for its anticancer properties. Studies have shown that similar trifluoromethyl-containing compounds can inhibit cancer cell proliferation by interfering with specific signaling pathways involved in tumor growth .

Structure-Activity Relationship (SAR)

The incorporation of the trifluoromethyl group has been linked to enhanced biological activity in various compounds. For instance, studies have shown that adding this group increases the potency of inhibitors targeting specific enzymes, such as reverse transcriptase .

Case Studies

  • Antifungal Efficacy : In a study assessing the antifungal activity of related benzamide derivatives, compounds similar to this compound exhibited promising results against Botrytis cinerea and Botryosphaeria dothidea, suggesting potential applications in agricultural fungicides .
  • Anticancer Activity : A study highlighted the efficacy of trifluoromethyl-substituted benzamides in inhibiting cancer cell lines, demonstrating their potential as novel anticancer agents .

Summary Table of Biological Activities

Activity TypeCompound ExampleInhibition Rate / Effect
Antifungal5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o)100% against Phomopsis sp.
AnticancerSimilar trifluoromethyl benzamidesSignificant proliferation inhibition in cancer cell lines

Q & A

Q. Designing derivatives for improved selectivity against off-target proteins?

  • Methodological Answer : Employ structural bioinformatics (e.g., SwissTargetPrediction) to identify off-targets. Modify substituents (e.g., replace bromo with cyano) and test selectivity via kinase profiling panels. Co-crystallization with off-targets (e.g., kinases) guides steric modifications .

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